molecular formula C11H11BrN2S B3020357 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 391868-56-7

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B3020357
CAS No.: 391868-56-7
M. Wt: 283.19
InChI Key: UKRBXHVBPGPBIH-UHFFFAOYSA-N
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Description

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Benzimidazole derivatives are widely studied for their potential as therapeutic agents due to their ability to interact with biological targets.

Mechanism of Action

Target of Action

The primary target of the compound 2-{[(2-BROMOPROP-2-EN-1-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is currently unknown. This compound belongs to the class of imidazoles , which are known to interact with a variety of targets in the body, including enzymes, receptors, and ion channels . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The specific mode of action for this compound would depend on its primary target.

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Imidazole derivatives can influence a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

In silico ADMET prediction is a common approach used in drug discovery to estimate these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole typically involves the bromomethylation of thiols followed by a coupling reaction with benzimidazole derivatives. One efficient method for bromomethylation of thiols uses paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . The resulting bromomethyl sulfide can then be coupled with benzimidazole under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

    Coupling Products: Products with extended carbon chains or aromatic systems can be obtained through coupling reactions.

Scientific Research Applications

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of a benzimidazole ring with a bromomethyl thioether linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-bromoprop-2-enylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-8(12)6-15-7-11-13-9-4-2-3-5-10(9)14-11/h2-5H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRBXHVBPGPBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSCC1=NC2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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